Anti-HCV Potency Compared to 6-(Pyrrol-3-yl)purine Ribonucleoside
In a direct head-to-head comparison within the same study, the 2-furyl derivative (compound 3g) was one of the two most potent anti-HCV compounds. Its EC90 of 0.4 µM is approximately 2.9-fold higher (less potent) than the pyrrol-3-yl analogue (compound 3k, EC90 = 0.14 µM), but it was markedly more active than numerous other 6-hetaryl analogues, including the 2-thienyl and 2-pyridyl derivatives which were largely inactive . This positions the compound as a strong second-best candidate in the series, with the 2-furyl group contributing a distinct electron-rich heterocyclic character compared to the pyrrol-3-yl system.
| Evidence Dimension | Anti-HCV potency (EC90) in a replicon assay |
|---|---|
| Target Compound Data | EC90 = 0.4 µM (2-furyl, compound 3g) |
| Comparator Or Baseline | Compound 3k (6-(pyrrol-3-yl)purine ribonucleoside): EC90 = 0.14 µM |
| Quantified Difference | 2.9-fold less potent (higher EC90) than the pyrrol-3-yl analogue |
| Conditions | HCV subgenomic replicon cell-based assay (Huh-7 derived), as described in J. Med. Chem. 2005, 48, 5869-5873 |
Why This Matters
Understanding the exact potency hierarchy within the series enables researchers to select the appropriate tool compound for mechanistic studies, where a less potent but structurally distinct analogue (2-furyl) may be preferable for probing non-overlapping resistance profiles or metabolic stability.
- [1] Hocek, M.; Nauš, P.; Pohl, R.; Votruba, I.; Furman, P. A.; Tharnish, P. M.; Otto, M. J. Cytostatic 6-Arylpurine Nucleosides. 6. SAR in Anti-HCV and Cytostatic Activity of Extended Series of 6-Hetarylpurine Ribonucleosides. J. Med. Chem. 2005, 48 (18), 5869–5873. View Source
